N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide
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Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method that involves several steps.
Scientific Research Applications
Chemical Synthesis and Properties
The compound N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide, due to its complex structure involving triazole and acetamide groups, may be involved in various chemical synthesis processes. For example, similar compounds have been used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Compounds like N-(2-hydroxyphenyl)acetamide have been reacted with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles, showcasing the potential of acetamide derivatives in forming complex heterocyclic structures (Lazareva et al., 2017).
Potential in Material Science
Compounds containing triazole units, similar to the one , have been explored for their applications in material science, particularly in the development of energetic materials. For example, derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized for their application as insensitive energetic materials (Yu et al., 2017). This suggests the potential application of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide in the development of novel materials with specific properties.
Environmental and Toxicological Studies
Compounds with structures similar to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide have been studied for their environmental behavior and toxicological effects. For instance, the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has been studied to understand the metabolic activation pathways and potential toxicological implications (Coleman et al., 2000). Although not directly related to the compound , these studies highlight the importance of understanding the environmental and biological interactions of chemically similar compounds.
Potential Applications in Catalysis
The structure of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide suggests potential applications in catalysis, particularly in processes involving sugar transformations. For example, copper(II)-mediated activation of sugar oxazolines has been explored for the synthesis of β-glycosides, indicating the role of complex organometallic compounds in catalyzing important chemical transformations (Wittmann & Lennartz, 2002).
Fluorescence and Sensing Applications
The triazole unit in the compound suggests its potential use in the development of fluorescent probes and sensors. Similar compounds, like surfactant-like pyrene derivatives containing a triazole unit, have been synthesized and studied for their fluorescent properties and sensing applications, demonstrating the versatility of triazole-containing compounds in creating multifunctional fluorescent probes (Zhang et al., 2014).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)14(10-20-17-8-9-18-20)19-16(21)11-22-15-7-5-4-6-13(15)3/h4-9,12,14H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFEROBUOHIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(o-tolyloxy)acetamide |
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